Methyl(2-methylpropyl)amine hydrochloride
Description
Chemical Identification and Nomenclature
This compound is systematically identified by its Chemical Abstracts Service number 89282-62-2, establishing its unique position within chemical databases and regulatory frameworks. The compound possesses the molecular formula C₅H₁₄ClN with a molecular weight of 123.62 grams per mole, reflecting its composition of five carbon atoms, fourteen hydrogen atoms, one nitrogen atom, and one chloride ion. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N,2-dimethyl-1-propanamine hydrochloride, which precisely describes the substitution pattern on both the nitrogen atom and the carbon chain.
The structural complexity of this compound becomes apparent through multiple accepted naming conventions used across different chemical contexts. Alternative nomenclature includes isobutyl-methyl-ammonium chloride, emphasizing the salt nature of the compound and the branched four-carbon chain characteristic of isobutyl groups. The compound's InChI (International Chemical Identifier) code, HRWUIEWFOGJKEL-UHFFFAOYSA-N, provides a unique digital fingerprint that ensures unambiguous identification across global chemical databases. This standardized identification system proves particularly valuable given the structural similarity to related amine hydrochloride compounds that differ only in substitution patterns.
The compound's physical characteristics further distinguish it within the amine hydrochloride family. This compound typically appears as a white to almost white powder or crystalline solid at room temperature, with a melting point range of 177-181°C. These physical properties reflect the ionic nature of the hydrochloride salt and the molecular packing arrangements possible with the branched alkyl substituents. The compound demonstrates excellent solubility in water, producing an almost transparent solution, which facilitates its use in aqueous reaction systems and purification procedures.
Historical Context in Organic Chemistry
The development and recognition of this compound as a valuable chemical intermediate emerged from broader advances in amine chemistry and organic synthesis methodologies during the twentieth century. Secondary amine compounds, particularly those featuring branched alkyl chains, gained prominence as researchers recognized their unique reactivity profiles compared to primary amines and linear secondary amines. The specific combination of methyl and isobutyl substituents on nitrogen creates a compound with distinct steric and electronic properties that proved valuable for selective chemical transformations.
Historical synthetic approaches to similar amine compounds often relied on reductive amination procedures, where aldehydes or ketones react with primary amines followed by reduction of the resulting imine intermediates. The development of efficient synthetic routes to methyl(2-methylpropyl)amine and its subsequent conversion to the hydrochloride salt represented important advances in making these compounds accessible for research and commercial applications. Early synthetic methodologies often produced mixtures of primary, secondary, and tertiary amines, requiring careful optimization of reaction conditions to favor formation of the desired secondary amine products.
The pharmaceutical and agrochemical industries played crucial roles in driving demand for specialized amine intermediates like this compound. As these industries evolved to require more sophisticated molecular frameworks for active compounds, the need for reliable synthetic intermediates with specific substitution patterns increased correspondingly. The compound's emergence as a commercially available research chemical reflects this broader trend toward specialized building blocks that enable complex molecule construction through established synthetic methodologies.
Significance in Amine Chemistry
This compound occupies a distinctive position within amine chemistry due to its secondary amine structure combined with specific alkyl substitution patterns that influence both reactivity and selectivity in chemical transformations. Secondary amines generally exhibit different reactivity profiles compared to primary amines, particularly in nucleophilic substitution reactions, condensation reactions, and coordination chemistry applications. The presence of both methyl and branched isobutyl substituents creates unique steric environments around the nitrogen center that can influence reaction outcomes and product distributions.
The compound's chemical behavior exemplifies important principles in amine chemistry, particularly regarding the balance between nucleophilicity and steric hindrance. The methyl group provides minimal steric interference while maintaining electron-donating properties that enhance the nitrogen's nucleophilic character. Conversely, the 2-methylpropyl (isobutyl) group introduces significant steric bulk that can influence approach of electrophilic reagents and control regioselectivity in complex molecular environments. This combination of electronic and steric effects makes the compound particularly useful for selective synthetic transformations where controlled reactivity is essential.
Research applications frequently exploit the compound's ability to participate in various amine-specific reactions while providing unique selectivity profiles. The hydrochloride salt form offers additional advantages by stabilizing the amine functionality and improving handling characteristics, particularly in moisture-sensitive environments. The salt can be readily converted to the free amine under basic conditions when required for specific reactions, providing synthetic flexibility that proves valuable across diverse research contexts.
Structure
2D Structure
Properties
IUPAC Name |
N,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-5(2)4-6-3;/h5-6H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWUIEWFOGJKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89282-62-2 | |
| Record name | methyl(2-methylpropyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Mannich Reaction
- Reactants : Anhydrous 2-methylpropylamine and formaldehyde (15–35% solution).
- Conditions : 0–10°C for 0.5–5 hours.
- Product : 1,3,5-Tri(2-methylpropyl)hexahydro-1,3,5-triazine.
Step 2: Decomposition Reaction
- Reactants : The triazine intermediate, zinc powder, and concentrated HCl.
- Conditions : -10–10°C for 1–10 hours, followed by treatment with 40% NaOH at 80–150°C.
- Yield : 98.9% after distillation.
Key Data :
| Parameter | Value |
|---|---|
| Intermediate Yield | 85.6% (1,3,5-triazine) |
| Final Product Purity | 99.3% |
| Reaction Scale | Laboratory to pilot plant |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–75 | 85–90 | Moderate | Low |
| Reductive Amination | 80–90 | 90–95 | High | Moderate |
| Mannich-Decomposition | 98.9 | 99.3 | High | High |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl(2-methylpropyl)amine hydrochloride can undergo oxidation reactions to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines under specific conditions.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClN
- Molecular Weight : 132.62 g/mol
- Structure : The compound features a branched amine structure, which influences its reactivity and biological interactions.
Scientific Research Applications
Methyl(2-methylpropyl)amine hydrochloride is utilized in several scientific domains:
Medicinal Chemistry
- Antimicrobial Activity : Exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL, indicating effective inhibition of bacterial growth.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing nitric oxide production in macrophages, which suggests its application in treating inflammatory diseases.
- Antitumor Properties : Research indicates that it induces apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction. Cell line studies demonstrate a dose-dependent reduction in viability in breast and lung cancer cells when treated with varying concentrations of the compound.
Agricultural Science
- Plant Growth Regulation : this compound has been investigated for its role as a bioregulator in plant development. It enhances biomass accumulation and improves crop yield when applied in bioregulatory amounts during early plant growth stages .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of this compound revealed its effectiveness against biofilm formation by Pseudomonas aeruginosa. This suggests potential applications in treating chronic infections where biofilms are prevalent.
Case Study 2: Anti-inflammatory Mechanisms
In models of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced edema and levels of inflammatory cytokines. This highlights its therapeutic potential for managing inflammatory conditions.
Biochemical Pathways
The biological activity of this compound is mediated through several biochemical pathways:
- Cell Cycle Regulation : Induces S phase arrest in cancer cells, thereby inhibiting proliferation.
- Apoptotic Pathways : Modulates the expression of pro-apoptotic and anti-apoptotic proteins, enhancing apoptosis rates.
- Oxidative Stress Response : Acts as an antioxidant, scavenging free radicals and reducing oxidative stress within cells.
Mechanism of Action
The mechanism of action of methyl(2-methylpropyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In organic synthesis, it acts as a nucleophile, participating in various chemical reactions to form new bonds and structures. In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Ethyl(2-methylpropyl)amine Hydrochloride
- Molecular Formula : C₆H₁₅N·HCl
- Molecular Weight : 137.65 g/mol
- CAS : 63528-29-0
- Structural Difference : Replaces the methyl group on the nitrogen with an ethyl group.
- Ethyl groups may also influence steric hindrance during reactions .
1-(2-Chlorophenyl)-2-methylpropylamine Hydrochloride
- Molecular Formula : C₁₁H₁₇Cl₂N
- Molecular Weight : 234.17 g/mol
- CAS : 1306604-66-9
- Structural Difference : Incorporates a 2-chlorophenyl substituent on the isobutyl chain.
- Implications : The aromatic ring enhances lipophilicity and may confer binding affinity in biological systems (e.g., receptor targeting). The chlorine atom introduces electronegativity, affecting electronic distribution and stability .
(2-Methoxy-2-methylpropyl)(methyl)amine Hydrochloride
- Molecular Formula: C₆H₁₆ClNO
- Molecular Weight : 153.65 g/mol
- CAS : 1394042-56-8
- Structural Difference : Adds a methoxy group at the 2-position of the isobutyl chain.
- Implications: The methoxy group increases polarity, improving water solubility.
(2-Methoxypropyl)(methyl)amine Hydrochloride
- Molecular Formula: C₅H₁₃ClNO
- Molecular Weight : 139.62 g/mol
- CAS : 883543-35-9
- Structural Difference : Methoxy group on a propyl chain instead of isobutyl.
- The linear propyl chain may also affect crystalline packing .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent(s) |
|---|---|---|---|---|
| Methyl(2-methylpropyl)amine hydrochloride | C₅H₁₃N·HCl | 123.63 | 625-43-4 | Methyl, isobutyl |
| Ethyl(2-methylpropyl)amine hydrochloride | C₆H₁₅N·HCl | 137.65 | 63528-29-0 | Ethyl, isobutyl |
| 1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride | C₁₁H₁₇Cl₂N | 234.17 | 1306604-66-9 | 2-Chlorophenyl, methyl, isobutyl |
| (2-Methoxy-2-methylpropyl)(methyl)amine hydrochloride | C₆H₁₆ClNO | 153.65 | 1394042-56-8 | Methoxy, methyl, isobutyl |
| (2-Methoxypropyl)(methyl)amine hydrochloride | C₅H₁₃ClNO | 139.62 | 883543-35-9 | Methoxy, methyl, propyl |
Key Research Findings
- Steric and Electronic Effects : The isobutyl group in this compound provides significant steric hindrance, slowing reactions compared to linear analogs like (2-methoxypropyl)(methyl)amine hydrochloride .
- Solubility Trends : Methoxy-containing derivatives exhibit improved aqueous solubility, making them preferable for reactions requiring polar solvents .
Biological Activity
Methyl(2-methylpropyl)amine hydrochloride, a derivative of isopropylamine, has garnered attention in various scientific fields due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an aliphatic amine. Its structure can be represented as follows:
- Chemical Formula: CHClN
- IUPAC Name: this compound
The compound is characterized by its amine functional group, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The proposed mechanisms include:
- Receptor Binding: The compound may bind to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
- Enzyme Modulation: It may act as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Interaction: Preliminary studies suggest potential effects on dopamine and serotonin pathways, which could have implications for mood regulation and cognitive functions.
- Antimicrobial Properties: Some investigations have reported antimicrobial activity against various pathogens, making it a candidate for further exploration in pharmaceutical applications.
Case Studies
-
Neuropharmacological Effects:
A study conducted on the effects of this compound on rodent models indicated alterations in behavior consistent with changes in neurotransmitter levels. The study demonstrated that administration led to increased locomotor activity, suggesting a stimulatory effect on the central nervous system (CNS) . -
Antimicrobial Activity:
In vitro assays showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the table below:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
